3-ETHOXYPROPANAL

Descripción

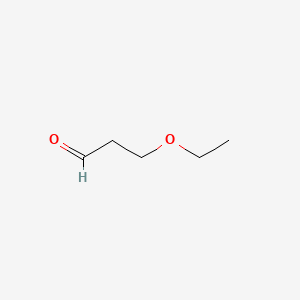

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-ethoxypropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-2-7-5-3-4-6/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSGQXSDRYHVTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40950772 | |

| Record name | 3-Ethoxypropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40950772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2806-85-1, 63918-98-9 | |

| Record name | 3-Ethoxypropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2806-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionaldehyde, 3-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002806851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionaldehyde, ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063918989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-ETHOXYPROPANAL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethoxypropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40950772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethoxypropionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Profile of 3-Ethoxypropanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-ethoxypropanal (CAS No: 2806-85-1), a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Furthermore, detailed experimental protocols for acquiring such spectra are provided, alongside a visual workflow of the analytical process.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.79 | t | 1H | -CHO |

| 3.73 | t | 2H | -O-CH₂-CH₂- |

| 3.48 | q | 2H | -O-CH₂-CH₃ |

| 2.71 | t | 2H | -CH₂-CHO |

| 1.19 | t | 3H | -CH₂-CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 201.9 | C=O (Aldehyde) |

| 67.0 | -O-CH₂-CH₂- |

| 66.5 | -O-CH₂-CH₃ |

| 44.9 | -CH₂-CHO |

| 15.1 | -CH₂-CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2975 | Strong | C-H Stretch (Alkyl) |

| 2870 | Medium | C-H Stretch (Alkyl) |

| 2720 | Medium | C-H Stretch (Aldehyde) |

| 1725 | Strong | C=O Stretch (Aldehyde) |

| 1110 | Strong | C-O-C Stretch (Ether) |

Sample Preparation: Neat liquid film

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 102 | 5 | [M]⁺ (Molecular Ion) |

| 73 | 100 | [M - C₂H₅]⁺ |

| 58 | 45 | [CH₂=CH-O-C₂H₅]⁺ |

| 45 | 80 | [C₂H₅O]⁺ |

| 29 | 60 | [CHO]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

The solution is transferred to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 16 ppm

-

-

Processing: The Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0 ppm.

3. ¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: 240 ppm

-

-

Processing: The FID is Fourier transformed with a line broadening of 1.0 Hz, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the solvent peak of CDCl₃ (77.16 ppm) and reported relative to TMS.

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

2. Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16

-

-

Processing: A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

1. Sample Introduction and Chromatography (GC-MS):

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection: 1 µL of a dilute solution of this compound in a volatile solvent (e.g., dichloromethane) is injected in split mode (e.g., 50:1 split ratio).

-

GC Oven Program:

-

Initial Temperature: 40 °C, hold for 2 min.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Final Hold: Hold at 200 °C for 2 min.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

2. Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 20-200.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample such as this compound.

Caption: Workflow for spectroscopic analysis of a liquid analyte.

Physical properties of 3-ethoxypropanal (boiling point, solubility)

An In-depth Technical Guide to the Physical Properties of 3-Ethoxypropanal

This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and solubility. The information is tailored for researchers, scientists, and professionals in drug development who may utilize this compound in their work. This document includes tabulated quantitative data, detailed experimental protocols for property determination, and a visualization of the structure-property relationships.

Core Physical Properties of this compound

This compound, with the CAS Number 2806-85-1, is an organic compound featuring both an ether and an aldehyde functional group.[1][2] Its molecular structure influences its physical characteristics, which are crucial for its handling, application, and behavior in various chemical systems.

Quantitative Data Summary

The essential physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in different experimental and industrial settings.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 136.00 °C (estimated) | @ 760.00 mm Hg | [1] |

| Water Solubility | 1.043 x 10⁵ mg/L (estimated) | @ 25 °C | [1] |

| Molecular Formula | C₅H₁₀O₂ | - | [1][2] |

| Molecular Weight | 102.13 g/mol | - | [2] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental. The following sections describe generalized, standard laboratory protocols for measuring the boiling point and solubility of an aldehyde like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, a microscale distillation or the Thiele tube method is suitable.

Method 1: Distillation This method is used to purify the liquid and determine its boiling point simultaneously.

-

Apparatus Setup : Assemble a distillation apparatus consisting of a round-bottom flask, a condenser, a thermometer, and a collection vessel.

-

Sample Preparation : Place a small volume of this compound into the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating : Gently heat the flask using a heating mantle or water bath.

-

Temperature Reading : Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Observation : As the liquid boils, the vapor will rise, pass into the condenser, liquefy, and collect in the receiving flask.[3]

-

Data Recording : Record the temperature when it becomes constant. This stable temperature is the boiling point of the liquid at the prevailing atmospheric pressure.[3] It is important to also record the barometric pressure, as boiling point varies with pressure.[4]

Method 2: Thiele Tube Method This is a microscale method ideal for small sample quantities.

-

Sample Preparation : Place a small amount (0.5-1 mL) of this compound into a small test tube (Durham tube).

-

Capillary Tube : Invert a sealed-end capillary tube and place it into the sample.

-

Apparatus Setup : Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating : Immerse the assembly in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.

-

Observation : Heat the side arm of the Thiele tube gently.[4] As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Data Recording : Stop heating and allow the apparatus to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[4]

Determination of Solubility

The solubility of aldehydes and ketones in water is dependent on their ability to form hydrogen bonds with water molecules via the carbonyl group's oxygen atom.[5][6] As the carbon chain length increases, solubility tends to decrease.[5][7]

Protocol: Qualitative Solubility Test in Water

-

Sample Preparation : In a small test tube, add approximately 0.1 mL (2-3 drops) of this compound.

-

Solvent Addition : Add approximately 3 mL of deionized water to the test tube in portions.

-

Mixing : After each addition, gently shake the test tube to facilitate mixing.

-

Observation : Observe whether the this compound dissolves completely to form a homogenous solution or if it forms a separate layer, indicating insolubility.

-

Classification : A compound is generally considered "soluble" if it dissolves to the extent of about 3 grams per 100 mL of solvent. For qualitative purposes, the formation of a single clear phase indicates solubility.[8] Given its structure with five carbons, this compound is expected to have significant, though not infinite, water solubility.[5]

Visualization of Structure-Property Relationships

The physical properties of this compound are a direct consequence of its molecular structure. The following diagram illustrates the key structural features and their influence on its boiling point and solubility.

Caption: Relationship between this compound's structure and its physical properties.

References

- 1. This compound, 2806-85-1 [thegoodscentscompany.com]

- 2. Propanal, 3-ethoxy- | C5H10O2 | CID 17755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. embibe.com [embibe.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. quora.com [quora.com]

- 8. www1.udel.edu [www1.udel.edu]

3-ethoxypropanal CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxypropanal, also known by its synonym 3-ethoxypropionaldehyde, is an organic chemical compound classified as an aldehyde and an ether. Its chemical structure, featuring both a reactive aldehyde group and a stable ether linkage, makes it a potentially useful intermediate and building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic approach, and its potential applications in research and development, particularly within the pharmaceutical and chemical industries.

Core Chemical Information

The fundamental identifiers and properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 2806-85-1 | [1] |

| Molecular Formula | C5H10O2 | [1] |

| Molecular Weight | 102.13 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-Ethoxypropionaldehyde, beta-Ethoxypropionaldehyde | [3][4] |

| Appearance | Colorless liquid (inferred from related compounds) | |

| Boiling Point | Not precisely determined, though related compounds have boiling points in the range of 160-161 °C | [5] |

| Solubility | Expected to be soluble in water | [4] |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in readily available literature, a common and logical method for its preparation is through the oxidation of the corresponding primary alcohol, 3-ethoxy-1-propanol (B50535).[6]

Plausible Synthetic Route: Oxidation of 3-Ethoxy-1-propanol

This method involves the conversion of the primary alcohol group of 3-ethoxy-1-propanol into an aldehyde. Various oxidizing agents can be employed for this transformation. A mild oxidizing agent is preferable to prevent over-oxidation to the carboxylic acid.

Reaction Scheme:

References

- 1. This compound [webbook.nist.gov]

- 2. This compound (CAS 2806-85-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Propanal, 3-ethoxy- | C5H10O2 | CID 17755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 2806-85-1 [thegoodscentscompany.com]

- 5. 3-Ethoxy-1-propanol – Wikipedia [de.wikipedia.org]

- 6. 3-Ethoxy-1-propanol | C5H12O2 | CID 8109 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 3-Ethoxypropanal from 3-Bromo-1-Propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3-ethoxypropanal, a valuable building block in organic synthesis, starting from the readily available 3-bromo-1-propanol. The synthesis involves a two-step process: a Williamson ether synthesis to form the intermediate 3-ethoxy-1-propanol (B50535), followed by a selective oxidation to yield the desired aldehyde. This document details the experimental protocols for each step, presents relevant physicochemical data in a structured format, and illustrates the reaction pathway and experimental workflow.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of the starting material, intermediate, and final product is presented in Table 1. This data is crucial for reaction monitoring and product characterization.

Table 1: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | 1H NMR (CDCl3, δ in ppm) | 13C NMR (CDCl3, δ in ppm) |

| 3-Bromo-1-propanol | C₃H₇BrO | 138.99 | 163-166[1] | 1.537[1] | 3.86 (t, 2H), 3.58 (t, 2H), 2.11 (quint, 2H), 1.85 (s, 1H) | 61.2, 33.5, 32.0 |

| 3-Ethoxy-1-propanol | C₅H₁₂O₂ | 104.15 | 160-161[2] | 0.904[2] | 3.73 (t, 2H), 3.58 (t, 2H), 3.50 (q, 2H), 1.85 (quint, 2H), 1.21 (t, 3H) | 69.8, 66.5, 61.8, 32.0, 15.2 |

| This compound | C₅H₁₀O₂ | 102.13 | 135-137 | 0.933 | 9.80 (t, 1H), 3.70 (t, 2H), 3.49 (q, 2H), 2.75 (dt, 2H), 1.19 (t, 3H) | 202.0, 67.2, 66.5, 43.8, 15.1 |

Note: NMR data is predicted and may vary slightly based on experimental conditions.

Synthetic Pathway

The overall synthesis is a two-step process. The first step is a Williamson ether synthesis, where the alkoxide of ethanol (B145695) displaces the bromide from 3-bromo-1-propanol. The resulting 3-ethoxy-1-propanol is then oxidized to this compound using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.

References

An In-depth Technical Guide to the Michael Addition of Ethanol to Acrolein yielding 3-Ethoxypropanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Michael addition of ethanol (B145695) to acrolein represents a significant pathway to the formation of 3-ethoxypropanal, a valuable chemical intermediate. This technical guide provides a comprehensive overview of this conjugate addition reaction, detailing the underlying mechanisms, catalytic systems, and experimental protocols. Quantitative data from cited literature is summarized to offer a comparative analysis of reaction outcomes under various conditions. Furthermore, this document presents signaling pathway diagrams and experimental workflows to visually articulate the core concepts and procedures for researchers in organic synthesis and drug development.

Introduction

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1] In the context of this guide, the nucleophile, or Michael donor, is ethanol, and the α,β-unsaturated aldehyde, or Michael acceptor, is acrolein. The reaction culminates in the formation of this compound, a compound with applications in various chemical syntheses.

The high reactivity of acrolein as a Michael acceptor is attributed to the electron-withdrawing nature of its carbonyl group, which polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[2][3] The addition of an alcohol, such as ethanol, to an α,β-unsaturated aldehyde is specifically termed an oxa-Michael addition.

This guide will delve into the mechanistic intricacies of this reaction, explore the role of acid and base catalysis, and provide detailed experimental procedures gleaned from scientific literature.

Reaction Mechanism and Catalysis

The Michael addition of ethanol to acrolein can be catalyzed by either acids or bases, each influencing the reaction pathway differently.

Base-Catalyzed Mechanism

In the presence of a base, the ethanol molecule is deprotonated to form an ethoxide ion (CH₃CH₂O⁻). This highly nucleophilic species then attacks the electrophilic β-carbon of the acrolein molecule. The resulting intermediate is an enolate, which is subsequently protonated by a proton source, typically a solvent molecule or another ethanol molecule, to yield the final product, this compound.

Acid-Catalyzed Mechanism

Under acidic conditions, the carbonyl oxygen of acrolein is protonated, which increases the electrophilicity of the entire conjugated system. This activation facilitates the attack of the weakly nucleophilic ethanol on the β-carbon. A subsequent deprotonation of the resulting intermediate yields this compound. Brønsted acids have been shown to be more efficient than Lewis acids in catalyzing intramolecular oxa-Michael additions.[4]

Quantitative Data Summary

While specific quantitative data for the direct Michael addition of ethanol to acrolein to form this compound is not extensively detailed in the readily available literature, data from related reactions involving the synthesis of acrolein from ethanol and methanol (B129727) mixtures provide insights into catalyst performance and reaction conditions.

| Catalyst System | Reactants | Temperature (°C) | Acrolein Selectivity (%) | Acrolein Yield (%) | Reference |

| FeMo-based | Methanol & Ethanol | 400 | - | 39 | [5] |

| BaSrMnO₃ | Methanol & Ethanol | 300 | 62 | - | [6] |

| MgO/SiO₂ | Formaldehyde & Acetaldehyde | - | - | - | [7] |

Note: The data above pertains to the synthesis of acrolein, not the direct synthesis of this compound from ethanol and acrolein. It is included to provide context on relevant catalytic systems for reactions involving these molecules. The MgO/SiO₂ catalyst was noted for its activity in the aldol (B89426) condensation step leading to acrolein, highlighting the importance of acid-base properties.[7]

Experimental Protocols

General Protocol for Base-Catalyzed Michael Addition:

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with acrolein and an excess of absolute ethanol. The flask is cooled in an ice bath.

-

Catalyst Addition: A catalytic amount of a base (e.g., sodium ethoxide, triethylamine) is slowly added to the stirred solution.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a specified period. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, the reaction is quenched by the addition of a weak acid (e.g., ammonium (B1175870) chloride solution). The mixture is then extracted with a suitable organic solvent (e.g., diethyl ether).

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product, this compound, can be further purified by distillation.

Caution: Acrolein is a highly toxic and flammable substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Byproducts and Side Reactions

The primary side reactions in the Michael addition of ethanol to acrolein may include:

-

1,2-Addition: The ethoxide can attack the carbonyl carbon of acrolein, leading to the formation of an unstable hemiacetal. This is generally less favored than the 1,4-conjugate addition under thermodynamic control.

-

Polymerization of Acrolein: Acrolein can readily polymerize, especially in the presence of acid or base catalysts and light.

-

Aldol Condensation: Self-condensation of acrolein or the product, this compound, can occur under basic conditions.

Careful control of reaction conditions, such as temperature and catalyst concentration, is crucial to minimize the formation of these byproducts.

Visualization of Pathways and Workflows

Reaction Pathway Diagram

Caption: Reaction pathways for the Michael addition of ethanol to acrolein.

Experimental Workflow Diagram

Caption: General experimental workflow for this compound synthesis.

Conclusion

The Michael addition of ethanol to acrolein is a direct and atom-economical route to this compound. The reaction can be effectively catalyzed by both acids and bases, with the choice of catalyst influencing the reaction mechanism. While specific, detailed experimental data for this exact reaction is sparse in publicly available literature, the principles of the oxa-Michael addition provide a solid foundation for developing robust synthetic protocols. Further research into optimizing catalyst systems and reaction conditions is warranted to improve yields and selectivity, thereby enhancing the industrial viability of this important transformation. The information and diagrams provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of fine chemicals.

References

- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. This compound [webbook.nist.gov]

- 7. Propanal, 3-ethoxy- | C5H10O2 | CID 17755 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Williamson Ether Synthesis of 3-Alkoxypropanals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Williamson ether synthesis as a viable route for the preparation of 3-alkoxypropanals. These compounds serve as valuable intermediates and building blocks in medicinal chemistry and drug development due to their bifunctional nature, possessing both an aldehyde for further elaboration and a tunable ether linkage. This document outlines the strategic necessity of protecting groups, provides detailed experimental protocols for each stage of the synthesis, and presents quantitative data to inform reaction optimization.

Core Synthetic Strategy: A Two-Stage Approach

The direct Williamson ether synthesis on a 3-halopropanal is synthetically challenging due to the high reactivity of the aldehyde functional group. Under the basic conditions required for the alkoxide formation, aldehydes are prone to side reactions such as aldol (B89426) condensation, polymerization, and Cannizzaro-type reactions.

To circumvent these issues, a robust two-stage strategy is employed. This involves:

-

Protection: The aldehyde is first protected as an acetal (B89532), typically a diethyl or dimethyl acetal. Acetals are stable under the basic conditions of the Williamson ether synthesis.

-

Williamson Ether Synthesis: The resulting 3-halo-1,1-dialkoxypropane is then reacted with a chosen alkoxide in a classic SN2 reaction to form the desired 3-alkoxy-1,1-dialkoxypropane.

-

Deprotection: Finally, the acetal is hydrolyzed under acidic conditions to reveal the target 3-alkoxypropanal.

This strategic sequence ensures high yields and purity of the final product.

dot

Caption: Overall synthetic workflow for 3-alkoxypropanals.

Experimental Protocols and Data

This section provides detailed experimental procedures for the key steps in the synthesis. The data is compiled from established literature, including robust procedures from Organic Syntheses.

Stage 1: Synthesis of 3-Halo-1,1-dialkoxypropane Precursors

The synthesis of the key electrophile intermediate is critical. A common and well-documented precursor is 3-chloropropionaldehyde diethyl acetal.

Detailed Protocol: Preparation of 3-Chloropropionaldehyde Diethyl Acetal

This procedure is adapted from the established method in Organic Syntheses.

-

Setup: A 3-liter round-bottomed flask is equipped with a mechanical stirrer and a gas inlet tube. The flask is charged with 200 g (253 mL) of absolute ethanol (B145695).

-

Acidification: The flask is cooled in an ice-salt bath to 0°C, and dry hydrogen chloride gas is bubbled through the ethanol until saturation.

-

Acrolein Addition: Freshly distilled acrolein (56 g, 1.0 mol) is added dropwise to the cold, stirred alcoholic hydrogen chloride solution over a period of one to two hours, maintaining the temperature at approximately 0°C.

-

Workup: After the addition is complete, the reaction mixture is allowed to stand, and it will separate into two layers. The lower layer, containing the crude product, is separated.

-

Neutralization: The crude product layer is treated gradually with powdered sodium bicarbonate with stirring until all acid is neutralized (cessation of gas evolution).

-

Purification: The mixture is filtered. The filtrate is washed twice with 50 mL portions of ice-cold water and subsequently dried over 10 g of anhydrous potassium carbonate for at least five hours.

-

Distillation: The dried product is filtered and distilled under reduced pressure to yield the pure 3-chloropropionaldehyde diethyl acetal.

| Precursor | Reactants | Conditions | Yield | Boiling Point | Reference |

| 3-Chloropropionaldehyde Diethyl Acetal | Acrolein, Ethanol, HCl | 0°C, 1-2 h addition | ~34% | 58–62°C / 8 mmHg | Org. Syn. Coll. Vol. 2, 137 (1943) |

| 3-Bromopropionaldehyde Diethyl Acetal | Acrolein, Bromine, Triethyl Orthoformate, Ethanol | 0-5°C (bromination), then 45°C (acetalization) | 74–77% | 113–115°C / 11 mmHg | Org. Syn. Coll. Vol. 6, 952 (1988) |

Stage 2: Williamson Ether Synthesis

This core step involves the SN2 displacement of the halide by an alkoxide. The following is a representative procedure based on documented reactions of similar substrates.

dot

Caption: SN2 mechanism of the Williamson ether synthesis.

Detailed Protocol: Preparation of 3-Ethoxypropionaldehyde Diethyl Acetal

This generalized protocol is based on the reaction described in Acta Chemica Scandinavica, 10, 1183 (1956) and standard Williamson synthesis conditions.

-

Alkoxide Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.5 g, 0.022 mol) in absolute ethanol (100 mL).

-

Reaction: To the freshly prepared sodium ethoxide solution, add 3-chloropropionaldehyde diethyl acetal (5.0 g, 0.03 mol) dropwise at room temperature with stirring.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After cooling to room temperature, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and remove the ethanol under reduced pressure.

-

Extraction: Add water (50 mL) to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation.

| Product | Electrophile | Nucleophile | Solvent | Conditions | Yield |

| 3-Ethoxypropionaldehyde Diethyl Acetal | 3-Chloropropionaldehyde Diethyl Acetal | Sodium Ethoxide | Ethanol | Reflux, 4-6 h | Moderate to Good (Est. 60-80%) |

| 3-Methoxypropionaldehyde Diethyl Acetal | 3-Bromopropionaldehyde Diethyl Acetal | Sodium Methoxide | Methanol | Reflux, 4-6 h | Moderate to Good (Est. 60-85%) |

*Note: Specific yield data for these exact reactions is sparse in readily available literature; the stated yields are expert estimations based on typical Williamson ether syntheses involving primary halides.

Stage 3: Acetal Deprotection

The final step is the hydrolysis of the acetal to regenerate the aldehyde. This must be performed under carefully controlled acidic conditions to avoid side reactions of the product.

Detailed Protocol: Hydrolysis to 3-Alkoxypropanal

-

Setup: In a round-bottom flask, dissolve the purified 3-alkoxy-1,1-dialkoxypropane (1.0 eq) in a mixture of acetone (B3395972) and water (e.g., 4:1 v/v).

-

Acidification: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 0.1 eq) or dilute hydrochloric acid, to the solution.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC or GC.

-

Neutralization: Once the reaction is complete, carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7.

-

Workup: Remove the organic solvent (acetone) under reduced pressure.

-

Extraction: Extract the remaining aqueous solution with a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297) (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent under reduced pressure to yield the final 3-alkoxypropanal. The product may be further purified by distillation if necessary.

| Product | Starting Material | Conditions | Typical Yield |

| 3-Alkoxypropanal | 3-Alkoxy-1,1-dialkoxypropane | p-TsOH (cat.), Acetone/H₂O, RT | >90% |

Conclusion

The Williamson ether synthesis, when combined with a strategic protection/deprotection sequence, provides a reliable and versatile method for accessing 3-alkoxypropanals. By carefully selecting the appropriate 3-halopropanal acetal and alkoxide, researchers can synthesize a diverse library of these valuable building blocks. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this synthetic strategy in a research and drug development setting.

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 3-Ethoxypropanal

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Ethoxypropanal is a bifunctional molecule containing both an ether linkage and a reactive aldehyde group. The presence of the terminal aldehyde functional group dictates its chemical reactivity, making it a versatile building block in organic synthesis. This guide provides a comprehensive overview of the reactivity of the aldehyde group in this compound, detailing its participation in key chemical transformations including nucleophilic addition, oxidation, reduction, Wittig reactions, and aldol (B89426) condensations. This document is intended to serve as a technical resource, offering detailed experimental protocols adapted for this compound and summarizing relevant physicochemical data. The provided reaction pathways and experimental workflows are visualized to facilitate a deeper understanding of its chemical behavior.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in chemical reactions and for the development of appropriate experimental conditions.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₂ | [1] |

| Molecular Weight | 102.13 g/mol | [1] |

| CAS Number | 2806-85-1 | [1] |

| Boiling Point | 136 °C (estimated) | [2] |

| Flash Point | 33.10 °C (estimated) | [2] |

| logP (o/w) | 0.166 (estimated) | [2] |

| Solubility | Soluble in water | [3] |

Reactivity of the Aldehyde Group

The aldehyde group in this compound is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to nucleophilic attack. The presence of the ethoxy group at the 3-position is not expected to significantly alter the fundamental reactivity of the aldehyde, though it may have minor electronic or steric influences. The ether linkage is generally unreactive under the conditions used for most aldehyde transformations.[3]

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol.

Grignard reagents (R-MgX) are potent nucleophiles that react with aldehydes to form secondary alcohols upon acidic workup. The reaction of this compound with a Grignard reagent, such as phenylmagnesium bromide, is expected to yield 1-phenyl-3-ethoxy-1-propanol.

Reaction Pathway: Grignard Reaction

Caption: Grignard reaction of this compound.

General Experimental Protocol: Reaction with Phenylmagnesium Bromide

-

Materials: this compound, magnesium turnings, bromobenzene (B47551), anhydrous diethyl ether, hydrochloric acid (e.g., 1 M).

-

Procedure:

-

Prepare the Grignard reagent by adding a solution of bromobenzene in anhydrous diethyl ether to magnesium turnings in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the Grignard solution in an ice bath.

-

Add a solution of this compound in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Quench the reaction by slowly adding it to a mixture of crushed ice and dilute hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

-

Oxidation

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, 3-ethoxypropanoic acid.[4] Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromic acid.

Reaction Pathway: Oxidation

Caption: Oxidation of this compound.

General Experimental Protocol: Oxidation with Potassium Permanganate

-

Materials: this compound, potassium permanganate, sodium hydroxide (B78521), sulfuric acid, sodium bisulfite.

-

Procedure:

-

Dissolve this compound in a suitable solvent such as acetone (B3395972) or a mixture of t-butanol and water.

-

Prepare a solution of potassium permanganate in water, potentially with sodium hydroxide for basic conditions.

-

Cool the aldehyde solution in an ice bath and slowly add the potassium permanganate solution with vigorous stirring.

-

After the addition is complete, allow the reaction to stir at room temperature until the purple color of the permanganate has disappeared.

-

Quench the reaction by adding sodium bisulfite solution until the brown manganese dioxide precipitate dissolves.

-

Acidify the solution with dilute sulfuric acid.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the resulting 3-ethoxypropanoic acid by distillation or recrystallization.

-

Reduction

The aldehyde group can be reduced to a primary alcohol, yielding 3-ethoxy-1-propanol.[3] Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is often preferred for its ease of handling.

Reaction Pathway: Reduction

Caption: Reduction of this compound.

General Experimental Protocol: Reduction with Sodium Borohydride

-

Materials: this compound, sodium borohydride, methanol (B129727) or ethanol (B145695), water, hydrochloric acid (e.g., 1 M).

-

Procedure:

-

Dissolve this compound in methanol or ethanol in a flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10-15 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by slowly adding water, followed by dilute hydrochloric acid to neutralize the excess borohydride and hydrolyze the borate (B1201080) esters.

-

Remove the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-ethoxy-1-propanol. Further purification can be achieved by distillation.

-

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent). The reaction of this compound with a Wittig reagent, such as (carbethoxymethylene)triphenylphosphorane, would yield an α,β-unsaturated ester.

Reaction Pathway: Wittig Reaction

Caption: Wittig reaction of this compound.

General Experimental Protocol: Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane

-

Materials: this compound, (carbethoxymethylene)triphenylphosphorane, a suitable solvent (e.g., dichloromethane, THF, or toluene).

-

Procedure:

-

Dissolve this compound in the chosen solvent in a reaction flask.

-

Add the stabilized ylide, (carbethoxymethylene)triphenylphosphorane, to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent can be removed under reduced pressure.

-

The crude product can be purified to separate the desired alkene from the triphenylphosphine oxide byproduct. This is often achieved by trituration with a non-polar solvent (like hexane (B92381) or a hexane/ether mixture) to precipitate the phosphine (B1218219) oxide, followed by filtration and concentration of the filtrate. Further purification can be done by column chromatography.[5]

-

Aldol Condensation

Aldehydes with α-hydrogens, such as this compound, can undergo self-condensation or crossed-condensation reactions in the presence of a base or acid catalyst. The base-catalyzed self-condensation of this compound would initially form a β-hydroxy aldehyde, which can then dehydrate upon heating to yield an α,β-unsaturated aldehyde.

Reaction Pathway: Aldol Condensation

Caption: Aldol condensation of this compound.

General Experimental Protocol: Base-Catalyzed Self-Aldol Condensation

-

Materials: this compound, sodium hydroxide or potassium hydroxide, ethanol, water.

-

Procedure:

-

Prepare a solution of the base (e.g., 10% aqueous NaOH) in a mixture of ethanol and water.

-

Cool the basic solution in an ice bath.

-

Slowly add this compound to the stirred basic solution.

-

After addition, continue stirring at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

To induce dehydration to the α,β-unsaturated product, the reaction mixture can be gently heated.

-

Neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by distillation or column chromatography.

-

Quantitative Data

Specific quantitative data, such as reaction yields and kinetics, for the reactions of this compound are not extensively reported in the readily available scientific literature. However, the yields of analogous reactions with structurally similar simple aldehydes can provide an estimate of the expected efficiency of these transformations.

Table 2: Representative Yields for Aldehyde Reactions (for comparative purposes)

| Reaction | Aldehyde | Reagents | Product | Yield (%) | Reference |

| Wittig Reaction | Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl cinnamate | >95 | [6] |

| Aldol Condensation | p-Anisaldehyde | Acetone, KOH | 4-(4'-methoxyphenyl)-3-buten-2-one | Not specified | [7] |

| Reduction | Cinnamaldehyde | LiAlH₄ (inverse addition) | Cinnamyl alcohol | Not specified | [8] |

| Grignard Reaction | Benzaldehyde | Phenylmagnesium bromide | Diphenylmethanol | Not specified | [9] |

Note: The yields are highly dependent on the specific reaction conditions and the purity of the reactants.

Experimental Workflow

A general workflow for conducting and analyzing the reactions of this compound is depicted below. This workflow highlights the key stages from reaction setup to product characterization.

Caption: General experimental workflow.

Conclusion

This compound, by virtue of its aldehyde functionality, is a versatile substrate for a wide range of important organic transformations. This guide has outlined the principal reactions of its aldehyde group and provided generalized experimental protocols that can serve as a starting point for synthetic applications. While specific quantitative data for this compound remains sparse in the literature, the analogous reactions of other aldehydes suggest that these transformations can be carried out with good efficiency. The information and diagrams presented herein are intended to equip researchers in drug development and other scientific fields with a solid foundation for utilizing this compound in their synthetic endeavors. Further experimental investigation is warranted to establish optimized conditions and quantitative outcomes for the reactions of this specific molecule.

References

- 1. Propanal, 3-ethoxy- | C5H10O2 | CID 17755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 2806-85-1 [thegoodscentscompany.com]

- 3. 3-Ethoxy-1-propanol | C5H12O2 | CID 8109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Ethoxypropionic acid | C5H10O3 | CID 61351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. [PDF] Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate | Semantic Scholar [semanticscholar.org]

- 7. magritek.com [magritek.com]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. Chemistry 211 Experiment 2 [home.miracosta.edu]

Stability of 3-Ethoxypropanal Under Acidic and Basic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability of 3-ethoxypropanal under both acidic and basic conditions. Due to its bifunctional nature, possessing both an ether linkage and an aldehyde group, this compound is susceptible to degradation through various pathways. This document outlines the principal degradation mechanisms, presents available quantitative data and kinetic insights, details experimental protocols for stability assessment, and provides visual representations of the chemical transformations. This guide is intended to assist researchers, scientists, and drug development professionals in understanding and predicting the stability of this compound in various chemical environments, which is crucial for its handling, formulation, and application.

Introduction

This compound is a valuable organic molecule utilized in diverse applications, including as a building block in organic synthesis and potentially in the formulation of specialized products. Its chemical structure, featuring a reactive aldehyde functionality and an ether linkage, dictates its stability profile. Understanding its behavior in the presence of acids and bases is paramount for ensuring product integrity, predicting shelf-life, and preventing the formation of unwanted byproducts. This guide delves into the core aspects of this compound's stability, providing a detailed examination of its degradation pathways under acidic and basic stress conditions.

Stability Under Acidic Conditions

Under acidic conditions, this compound is susceptible to two primary degradation pathways: acid-catalyzed hydrolysis of the ether linkage and acid-catalyzed hydration of the aldehyde group.

Acid-Catalyzed Hydrolysis of the Ether Linkage

The ether bond in this compound can be cleaved in the presence of a strong acid and water, a reaction known as hydrolysis. This process typically requires elevated temperatures to proceed at a significant rate.

Mechanism: The reaction is initiated by the protonation of the ether oxygen, making the adjacent carbon atoms more susceptible to nucleophilic attack by water. The subsequent cleavage of the carbon-oxygen bond results in the formation of ethanol (B145695) and 3-hydroxypropanal (B37111). The 3-hydroxypropanal can exist in equilibrium with its cyclic hemiacetal form.

Degradation Products:

-

Ethanol

-

3-Hydroxypropanal (and its cyclic hemiacetal)

Acid-Catalyzed Hydration of the Aldehyde

The aldehyde functional group can undergo acid-catalyzed hydration to form a geminal diol (gem-diol). This reaction is typically reversible.

Mechanism: The carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a protonated gem-diol, which is then deprotonated to yield the final product.

Degradation Product:

-

3-Ethoxypropane-1,1-diol

Stability Under Basic Conditions

In basic media, the primary degradation pathway for this compound is the base-catalyzed aldol (B89426) condensation. This reaction involves the formation of a new carbon-carbon bond and can lead to the formation of dimers and potentially polymers.

Base-Catalyzed Aldol Condensation

The presence of α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) in this compound makes them acidic enough to be removed by a base, forming an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of another this compound molecule.

Mechanism: A base abstracts an α-hydrogen to form a resonance-stabilized enolate. This enolate then attacks the electrophilic carbonyl carbon of a second molecule of this compound. The resulting alkoxide is then protonated to yield a β-hydroxy aldehyde (an aldol addition product). This product can subsequently undergo dehydration, especially with heating, to form an α,β-unsaturated aldehyde (an aldol condensation product).

Degradation Products:

-

Aldol Addition Product: 3-hydroxy-2-(ethoxymethyl)-5-ethoxypentanal

-

Aldol Condensation Product: 2-(ethoxymethyl)-5-ethoxy-2-pentenal

Quantitative Data and Kinetics

Direct kinetic data for the degradation of this compound is not extensively available in the public domain. However, data from analogous short-chain aliphatic aldehydes can provide valuable insights into its expected reactivity.

A study on the acid-catalyzed aldol condensation of C2-C8 aliphatic aldehydes in sulfuric acid solutions provides relevant kinetic data.[1][2][3] The pseudo-first-order rate constants (k) were determined, and the following table summarizes the findings for aldehydes structurally similar to this compound.

| Aldehyde | Sulfuric Acid Conc. (wt%) | Temperature (°C) | Pseudo-First-Order Rate Constant, k (s⁻¹) | Reference |

| Propanal | 70 | 25 | 1.2 x 10⁻⁵ | [1][2][3] |

| Butanal | 70 | 25 | 1.8 x 10⁻⁵ | [1][2][3] |

| Pentanal | 70 | 25 | 1.5 x 10⁻⁵ | [1][2][3] |

Note: This data is for the acid-catalyzed aldol condensation, not hydrolysis. The ether linkage in this compound may influence its reactivity compared to these simple aliphatic aldehydes.

General Trends:

-

Acid-Catalyzed Reactions: The rate of acid-catalyzed reactions generally increases with increasing acid concentration and temperature.[1][2][3]

-

Base-Catalyzed Aldol Condensation: The rate of aldol condensation is dependent on the concentration of both the aldehyde and the base. The pKa of the α-hydrogen of aldehydes is typically in the range of 16-18, indicating that a relatively strong base is required to initiate the reaction.[4]

Experimental Protocols for Stability Testing

To experimentally determine the stability of this compound, a forced degradation study is recommended.[5][6][7][8] This involves subjecting the compound to stress conditions to accelerate its degradation and identify potential degradation products.

Forced Degradation Study Protocol

Objective: To evaluate the stability of this compound under acidic and basic conditions and to identify the major degradation products.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (B78521) (e.g., 0.1 M, 1 M)

-

High-purity water

-

Organic solvent for sample preparation (e.g., acetonitrile, methanol)

-

HPLC or GC system with a suitable detector (e.g., UV, MS)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in an appropriate inert solvent.

-

Stress Conditions:

-

Acidic Stress: Mix the this compound stock solution with the acidic solutions to achieve the desired final concentrations. Incubate the samples at various temperatures (e.g., room temperature, 40°C, 60°C) for predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Basic Stress: Mix the this compound stock solution with the basic solutions to achieve the desired final concentrations. Incubate the samples under the same temperature and time conditions as the acidic stress study.

-

Control Sample: Prepare a control sample of this compound in a neutral aqueous solution and subject it to the same conditions.

-

-

Sample Analysis: At each time point, withdraw an aliquot of the sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

-

Analytical Methods:

-

HPLC/GC: Develop a stability-indicating chromatographic method capable of separating the parent compound from its degradation products. A reversed-phase HPLC method with UV detection is often suitable for aldehydes. Derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can improve detection.

-

Mass Spectrometry (MS): Couple the chromatograph to a mass spectrometer to aid in the identification of degradation products by determining their molecular weights and fragmentation patterns.

-

NMR Spectroscopy: Use NMR to confirm the structures of the isolated degradation products. The aldehyde proton of this compound has a characteristic chemical shift in the ¹H NMR spectrum (around 9-10 ppm).[9][10]

-

Data Analysis

-

Quantify the amount of this compound remaining at each time point.

-

Calculate the percentage of degradation.

-

Identify and quantify the major degradation products.

-

Determine the degradation kinetics (e.g., first-order, second-order) by plotting the concentration of this compound versus time.

-

If data is collected at multiple temperatures, the activation energy for the degradation reactions can be calculated using the Arrhenius equation.[11][12][13]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Degradation pathways of this compound under acidic and basic conditions.

Caption: A typical experimental workflow for assessing the stability of this compound.

Conclusion

The stability of this compound is significantly influenced by the pH of its environment. Under acidic conditions, it is prone to hydrolysis of the ether linkage and hydration of the aldehyde group. In basic media, the primary degradation route is through aldol condensation. While specific kinetic data for this compound is limited, the behavior of analogous aliphatic aldehydes provides a basis for predicting its reactivity. For definitive stability assessment, conducting forced degradation studies using appropriate analytical methodologies is essential. The information and protocols outlined in this guide provide a robust framework for researchers and professionals to evaluate and understand the stability profile of this compound, thereby ensuring its effective and safe application.

References

- 1. www2.oberlin.edu [www2.oberlin.edu]

- 2. "Kinetics of acid-catalyzed aldol condensation reactions of aliphatic a" by Mia T. Casale, Aviva R. Richman et al. [digitalcommons.oberlin.edu]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. ajrconline.org [ajrconline.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]

- 11. Arrhenius equation - Wikipedia [en.wikipedia.org]

- 12. Arrhenius Equation Practice Questions & Answers – Page 3 | General Chemistry [pearson.com]

- 13. Arrhenius parameters for the alkaline hydrolysis of esters in aqueous solution. Part II. Acetylcholine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Unveiling 3-Ethoxypropanal in Foods and Beverages: A Technical Guide to its Occurrence, Formation, and Analysis

For Immediate Release

This technical guide provides an in-depth exploration of the presence of 3-ethoxypropanal in food and beverage products. Primarily intended for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on its natural occurrence, formation pathways, and analytical methodologies for its detection and quantification. Contrary to some initial beliefs, this compound is not typically found as a natural constituent in food items. Instead, its presence is intricately linked to food processing and aging, particularly in alcoholic beverages, where it exists predominantly as its diethyl acetal (B89532), 1,1,3-triethoxypropane (B1583077).

Quantitative Data Summary

While this compound in its free aldehyde form is not reported in food and beverage matrices, its diethyl acetal, 1,1,3-triethoxypropane, has been identified and quantified in certain alcoholic beverages. The following table summarizes the available quantitative data.

| Food/Beverage | Compound Analyzed | Concentration Range |

| Pear Brandy | This compound diethyl acetal | up to 3 mg/kg |

| Whiskey | This compound diethyl acetal | less than 0.8 mg/kg |

Note: Data is limited, and further research is required to establish a more comprehensive understanding of the distribution of this compound across a wider range of products.

Formation Pathways: From Precursors to Acetal

The emergence of this compound and its subsequent conversion to 1,1,3-triethoxypropane in food products, especially in alcoholic beverages, is a result of chemical reactions occurring during processing and aging. The primary pathway involves the reaction of acrolein with ethanol (B145695). Acrolein, a highly reactive unsaturated aldehyde, can be generated from various precursors naturally present in raw food materials through thermal processes like heating and fermentation.

Two main pathways contribute to the formation of this compound:

-

Acrolein-Ethanol Reaction: During fermentation and aging of alcoholic beverages, acrolein can react with the abundant ethanol. This reaction proceeds through a Michael addition, with this compound formed as a key intermediate. This intermediate readily reacts further with ethanol under the acidic conditions typically found in these beverages to form the more stable 1,1,3-triethoxypropane.

-

Oxidation of 3-Ethoxy-1-propanol (B50535): The compound 3-ethoxy-1-propanol has been identified in grapes (Vitis vinifera) and wine.[1] It is plausible that this alcohol could undergo oxidation to form this compound, particularly in the presence of oxidizing agents or enzymatic activity during processing and aging.

The following diagram illustrates these potential formation pathways.

Caption: Potential formation pathways of this compound and its diethyl acetal in food.

Experimental Protocols: Analysis of Volatile Acetals in Alcoholic Beverages

The analysis of volatile compounds like 1,1,3-triethoxypropane in complex matrices such as alcoholic beverages typically employs gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique that is both solvent-free and effective for concentrating volatile and semi-volatile analytes.

Objective: To identify and quantify 1,1,3-triethoxypropane in alcoholic beverages.

1. Sample Preparation (HS-SPME)

-

Apparatus:

-

20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

-

Autosampler with SPME capabilities or manual SPME holder.

-

Heating and agitation unit.

-

-

Procedure:

-

Pipette 5 mL of the alcoholic beverage sample into a 20 mL headspace vial.

-

Add a known amount of an appropriate internal standard (e.g., a deuterated acetal or a compound with similar chemical properties not present in the sample).

-

If necessary to improve the release of volatiles, add a saturated solution of sodium chloride (e.g., 1 g of NaCl).

-

Seal the vial tightly with the screw cap.

-

Equilibrate the sample at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) with constant agitation to facilitate the partitioning of analytes into the headspace.

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 20-40 minutes) at the same temperature.

-

Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

-

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation:

-

Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

-

Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms, or a wax-type column like DB-WAX).

-

-

Typical GC Conditions:

-

Injector Temperature: 250 °C (or optimized for thermal desorption of the SPME fiber).

-

Injection Mode: Splitless for a defined period (e.g., 1-2 minutes) to ensure complete transfer of analytes to the column.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2-5 minutes.

-

Ramp: Increase to 180 °C at a rate of 3-5 °C/min.

-

Ramp 2: Increase to 240 °C at a rate of 10-15 °C/min, hold for 5-10 minutes. (Note: The temperature program should be optimized based on the specific column and the range of analytes of interest.)

-

-

-

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 35-350 (or a range appropriate for the target analytes).

-

Acquisition Mode: Full scan for identification of unknown compounds and Selected Ion Monitoring (SIM) for quantification of target analytes to enhance sensitivity and selectivity.

-

3. Data Analysis and Quantification

-

Identification: The identification of 1,1,3-triethoxypropane is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with those of an authentic reference standard. The NIST mass spectral library can also be used for tentative identification.

-

Quantification: A calibration curve is constructed by analyzing a series of standard solutions of 1,1,3-triethoxypropane of known concentrations containing the same amount of internal standard as the samples. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of 1,1,3-triethoxypropane in the beverage sample is then determined from this calibration curve.

The following diagram outlines the general workflow for the analysis of 1,1,3-triethoxypropane in alcoholic beverages.

References

An In-depth Technical Guide on the Thermochemical Data of 3-Ethoxypropanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available thermochemical data for 3-ethoxypropanal. Due to a scarcity of experimental data in publicly available literature, this document primarily presents computationally derived values and outlines the methodologies—both computational and experimental—that form the basis for such thermochemical characterization.

Introduction to this compound

This compound (C₅H₁₀O₂) is an organic compound characterized by the presence of both an ether and an aldehyde functional group.[1][2] Its molecular structure influences its chemical and physical properties, which are of interest in various chemical synthesis and research applications. An understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process design, safety analysis, and reaction modeling.

Thermochemical Data

The following table summarizes the calculated thermochemical and physical properties for this compound. These values have been estimated using the Joback group contribution method.[3] It is important to note that these are theoretical estimations and may differ from experimental values.

| Property | Value | Unit | Source |

| Thermochemical Properties | |||

| Standard Gibbs Free Energy of Formation (ΔfG°) | -213.30 | kJ/mol | Joback Calculated Property[3] |

| Standard Enthalpy of Formation (gas, ΔfH°gas) | -364.33 | kJ/mol | Joback Calculated Property[3] |

| Enthalpy of Fusion (ΔfusH°) | 12.18 | kJ/mol | Joback Calculated Property[3] |

| Physical Properties | |||

| Molecular Weight | 102.13 | g/mol | [1][2][3] |

| Normal Boiling Point (Tboil) | Not Available | K | |

| Critical Temperature (Tc) | Not Available | K | |

| Critical Pressure (Pc) | Not Available | kPa | |

| Critical Volume (Vc) | Not Available | m³/kmol |

Computational Methodology: The Joback Method

The thermochemical data presented in this guide were calculated using the Joback method, a group contribution technique for the estimation of pure component properties from molecular structure alone.[4]

3.1. Principles of the Joback Method

The Joback method is a widely used estimation technique in chemical engineering. It assumes that the properties of a molecule can be determined by summing the contributions of its constituent functional groups.[4][5] This additive approach allows for the prediction of thermophysical properties without the need for experimental data, which is particularly useful for novel or less-studied compounds.[4] The method breaks down the molecule into a set of predefined functional groups, each with an assigned numerical contribution to the overall property being estimated.[6][7]

3.2. Calculation of Thermochemical Properties

-

Standard Enthalpy of Formation (ΔfH°gas): The enthalpy of formation in the ideal gas state at 298.15 K is calculated by summing the group contributions for all functional groups present in the this compound molecule.[1]

-

Standard Gibbs Free Energy of Formation (ΔfG°): Similar to the enthalpy of formation, the Gibbs free energy of formation is estimated by the summation of group-specific values.[1]

-

Ideal Gas Heat Capacity (Cp,gas): The Joback method uses a polynomial equation to describe the temperature dependence of the ideal gas heat capacity. The coefficients of this polynomial are determined by summing the contributions of the functional groups.[4]

3.3. Limitations of the Joback Method

While the Joback method is a powerful tool for estimation, it has several limitations:

-

Lack of Interaction Terms: The method assumes no interactions between functional groups, which can lead to inaccuracies, especially in molecules with significant steric hindrance or electronic effects.[4]

-

Accuracy: The accuracy of the predictions can vary depending on the class of compound and the property being estimated. For instance, deviations can be significant for very large or very small molecules.[4]

-

Availability of Group Contributions: The method is limited to molecules that can be constructed from the predefined set of functional groups for which contributions have been determined.

Experimental Protocols for Thermochemical Data Determination

4.1. Determination of Enthalpy of Formation

The standard enthalpy of formation of an organic compound like this compound is typically determined indirectly through the measurement of its enthalpy of combustion using calorimetry.[2][8][9]

4.1.1. Combustion Calorimetry

-

Principle: A precisely weighed sample of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container known as a bomb calorimeter.[8][9] The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.

-

Apparatus: A bomb calorimeter consists of a high-strength, corrosion-resistant steel bomb, a water-filled bucket, a stirrer, a thermometer, and an ignition system.[9]

-

Procedure:

-

A known mass of this compound is placed in a sample holder within the bomb.

-

The bomb is sealed and pressurized with pure oxygen.

-

The bomb is submerged in a known quantity of water in the calorimeter.

-

The initial temperature of the water is recorded.

-

The sample is ignited via an electrical fuse.

-

The temperature of the water is monitored until it reaches a maximum and then begins to cool.

-

The heat capacity of the calorimeter is determined by calibrating it with a substance of known heat of combustion, such as benzoic acid.

-

-

Data Analysis: The heat of combustion at constant volume (ΔcU°) is calculated from the temperature rise and the heat capacity of the calorimeter. This value is then corrected to standard conditions to obtain the standard enthalpy of combustion (ΔcH°). The standard enthalpy of formation (ΔfH°) is then calculated using Hess's law, from the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[8]

4.2. Determination of Heat Capacity and Entropy

The heat capacity and entropy of this compound in the liquid phase would be determined using adiabatic calorimetry or differential scanning calorimetry (DSC).

4.2.1. Adiabatic Calorimetry

-

Principle: A known quantity of heat is supplied to the sample in a series of steps, and the resulting temperature increase is measured under conditions where no heat is exchanged with the surroundings.

-

Procedure: The sample is placed in a calorimeter that is surrounded by an adiabatic shield. The temperature of the shield is controlled to match the temperature of the sample, thereby minimizing heat loss. A known amount of electrical energy is then passed through a heater in the sample, and the corresponding temperature rise is recorded.

-

Data Analysis: The heat capacity (Cp) is calculated as the ratio of the heat supplied to the temperature change. By measuring the heat capacity as a function of temperature, the standard entropy (S°) can be determined by integrating Cp/T from absolute zero.

4.2.2. Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

-

Procedure: A small, accurately weighed sample of this compound and an inert reference material are heated or cooled at a constant rate. The instrument measures the differential heat flow required to maintain both the sample and the reference at the same temperature.

-

Data Analysis: The heat capacity of the sample is directly proportional to the differential heat flow.

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for estimating the thermochemical properties of this compound using the Joback method.

Caption: Workflow for estimating thermochemical properties using the Joback method.

Conclusion

This technical guide has summarized the available, albeit calculated, thermochemical data for this compound. The Joback method provides a valuable first approximation of these properties in the absence of experimental data. For applications requiring high accuracy, experimental determination of the enthalpy of formation, heat capacity, and entropy using the described calorimetric techniques is recommended. The methodologies outlined herein provide a framework for both the computational estimation and experimental validation of the thermochemical properties of this compound and other organic compounds.

References

- 1. Joback Group Contribution Method (thermo.group_contribution.joback) — Thermo 0.6.0 documentation [thermo.readthedocs.io]

- 2. Calorimetry | Research Starters | EBSCO Research [ebsco.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. Joback method - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. EgiChem | Tools [egichem.com]

- 7. youtube.com [youtube.com]

- 8. academic.oup.com [academic.oup.com]

- 9. chem.libretexts.org [chem.libretexts.org]